N-(4-((3-Methylphenyl)azo)phenyl)acetamide

Description

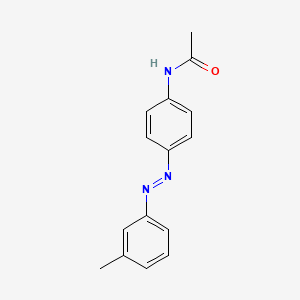

N-(4-((3-Methylphenyl)azo)phenyl)acetamide is an azo-linked acetamide derivative characterized by a phenylacetamide core substituted at the para position with an azo group bearing a 3-methylphenyl moiety. Azo compounds are widely studied for their applications in dyes, pharmaceuticals, and organic synthesis due to their stability, electronic properties, and biological activity .

Properties

CAS No. |

63019-45-4 |

|---|---|

Molecular Formula |

C15H15N3O |

Molecular Weight |

253.30 g/mol |

IUPAC Name |

N-[4-[(3-methylphenyl)diazenyl]phenyl]acetamide |

InChI |

InChI=1S/C15H15N3O/c1-11-4-3-5-15(10-11)18-17-14-8-6-13(7-9-14)16-12(2)19/h3-10H,1-2H3,(H,16,19) |

InChI Key |

XZMJCRQDLICHHK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)N=NC2=CC=C(C=C2)NC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((3-Methylphenyl)azo)phenyl)acetamide typically involves the diazotization of 3-methylaniline followed by coupling with acetanilide. The reaction conditions include maintaining a low temperature to ensure the stability of the diazonium salt and using acidic conditions to facilitate the coupling reaction .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The final product is then purified through recrystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

N-(4-((3-Methylphenyl)azo)phenyl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction of the azo group leads to the formation of corresponding amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite and zinc dust are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and other reduced derivatives.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

N-(4-((3-Methylphenyl)azo)phenyl)acetamide has several applications in scientific research:

Chemistry: Used as a model compound in studies of azo dye chemistry and photochemistry.

Biology: Investigated for its potential mutagenic and carcinogenic effects.

Medicine: Explored for its potential use in photodynamic therapy.

Industry: Widely used in the textile industry for dyeing synthetic fibers.

Mechanism of Action

The mechanism of action of N-(4-((3-Methylphenyl)azo)phenyl)acetamide involves the interaction of its azo group with various molecular targets. The compound can undergo photochemical reactions, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative damage to cellular components, which is the basis for its potential use in photodynamic therapy .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The table below compares N-(4-((3-Methylphenyl)azo)phenyl)acetamide with analogues differing in substituents on the phenyl ring or azo-linked groups:

Key Findings:

- Electron-Withdrawing vs. Electron-Donating Groups : Nitro and chloro substituents (e.g., in ) increase molecular rigidity and crystallinity but reduce solubility in polar solvents. Conversely, hydroxyl or methyl groups (e.g., ) enhance solubility and bioavailability .

- Azo vs. Azido Functionality : Azo compounds exhibit greater thermal stability and UV-vis absorbance, making them suitable for dyes, while azido derivatives (e.g., ) are more reactive in cycloaddition reactions .

Biological Activity

N-(4-((3-Methylphenyl)azo)phenyl)acetamide, an azo compound, has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables that summarize key findings.

Overview of Azo Compounds

Azo compounds, characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), are known for their diverse biological activities including antimicrobial, anti-inflammatory, and anticancer properties. The specific compound this compound is particularly noteworthy due to its structural properties that may influence its biological interactions.

Pharmacological Properties

1. Anticancer Activity

Recent studies have indicated that azo compounds can exhibit significant anticancer properties. For instance, this compound has been evaluated for its cytotoxic effects on various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.50 | Induction of apoptosis |

| NCI-H460 | 42.30 | Cell cycle arrest |

| Hep-2 | 3.25 | Inhibition of proliferation |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potential efficacy against these cancer types.

2. Antimicrobial Activity

The compound has also shown promise in antimicrobial activity against various pathogens. Its structure enables it to interact with bacterial cell membranes, leading to cell lysis.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 mg/mL |

| Bacillus cereus | 1.0 mg/mL |

| Listeria monocytogenes | 0.75 mg/mL |

These findings suggest that this compound may serve as a potential lead compound for developing new antimicrobial agents.

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to apoptosis.

- Inhibition of Enzymatic Activity : It can inhibit key enzymes involved in cell proliferation and survival pathways.

- DNA Interaction : Azo compounds often intercalate into DNA, disrupting replication and transcription processes.

Case Studies

Several studies have reported on the biological activity of azo compounds similar to this compound:

- Study on Anticancer Effects : A study conducted by Bouabdallah et al. (2022) demonstrated that derivatives of azo compounds exhibited significant cytotoxicity against MCF7 and Hep-2 cell lines with IC50 values ranging from 1.88 µM to 3.25 mg/mL . The study highlighted the importance of structural modifications in enhancing anticancer activity.

- Antimicrobial Assessment : Research published in MDPI indicated that azo derivatives showed potent antimicrobial activity against various bacterial strains, reinforcing the potential application of these compounds in treating infections .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for the preparation of N-(4-((3-Methylphenyl)azo)phenyl)acetamide, and how can yield optimization be achieved?

- Methodological Answer : The synthesis typically involves diazotization of 3-methylaniline followed by coupling with N-(4-aminophenyl)acetamide. Challenges include low yields due to competing side reactions (e.g., hydrolysis of intermediates). Optimization strategies include:

- Temperature Control : Maintaining 0–5°C during diazotization to minimize decomposition .

- pH Adjustment : Using buffered acidic conditions (pH 4–5) to stabilize the diazonium intermediate .

- Catalytic Additives : Employing surfactants or ionic liquids to enhance coupling efficiency .

Q. Which spectroscopic and chromatographic techniques are critical for structural confirmation of this compound?

- Methodological Answer :

- UV-Vis Spectroscopy : Identifies the azo (–N=N–) chromophore (λmax ~350–450 nm) .

- NMR : <sup>1</sup>H NMR reveals aromatic protons (δ 6.5–8.0 ppm) and acetamide methyl (δ 2.1 ppm). <sup>13</sup>C NMR confirms carbonyl (δ ~170 ppm) .

- HPLC-MS : Ensures purity (>95%) and detects trace byproducts (e.g., unreacted aniline derivatives) .

Q. How does the azo group influence the compound’s stability under varying environmental conditions?

- Methodological Answer : The azo linkage is susceptible to:

- Photodegradation : UV exposure induces cis-trans isomerization or cleavage, studied via accelerated light-exposure assays .

- Thermal Decomposition : TGA/DSC analysis shows decomposition onset at ~200°C, forming aromatic amines .

Advanced Research Questions

Q. What mechanistic insights explain regioselectivity in the azo-coupling step of this compound?

- Methodological Answer :

- Electrophilic Aromatic Substitution : The para position of N-(4-aminophenyl)acetamide is activated by the electron-donating acetamide group, favoring coupling. Computational studies (DFT) show higher electron density at the para site vs. ortho (ΔE = ~15 kcal/mol) .

- Steric Effects : Bulky substituents on the diazonium salt (e.g., 3-methyl group) reduce ortho coupling .

Q. How can computational modeling predict the compound’s electronic properties for material science applications?

- Methodological Answer :

- DFT Calculations : Optimize geometry and calculate HOMO-LUMO gaps (e.g., ~3.5 eV for analogous azo-acetamides), correlating with photoresponsive behavior .

- Molecular Dynamics (MD) : Simulate intermolecular interactions (e.g., π-π stacking) to design supramolecular assemblies .

Q. What strategies resolve contradictions in reported biological activity data for azo-acetamide derivatives?

- Methodological Answer :

- Meta-Analysis : Cross-reference bioassay conditions (e.g., cell lines, concentrations). For example, antiproliferative IC50 values vary by >10-fold due to solvent (DMSO vs. ethanol) .

- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., –NO2) to enhance cytotoxicity in N-(4-azophenyl)acetamides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.